2-(((3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one
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Overview
Description
2-(((3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C20H23FN4O2S and its molecular weight is 402.49. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Activities
Research on structurally related 1,3,4-oxadiazole thioether derivatives containing a 6-fluoroquinazolinyl moiety has demonstrated significant antibacterial and antifungal activities. Specifically, certain compounds have shown superior efficacy against the phytopathogenic bacterium Xanthomonas oryzae pv. oryzae, with EC50 values significantly lower than those of commercially-available bactericides. Additionally, these compounds have exhibited broad-spectrum fungicidal activities against various types of phytopathogenic fungi, highlighting their potential as antimicrobial agents for crop protection (Shi et al., 2020).
Anticancer Properties
A novel ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate derivative has been synthesized and exhibited potent cytotoxic activity against human cancer cell lines, including cervical, lung adenocarcinoma, and breast cancer cells. This compound has shown promising inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021).
Synthesis and Antimicrobial Activities
The synthesis of new quinazolinone derivatives has been explored, revealing significant antimicrobial properties. One study focused on the synthesis and evaluation of quinazolinones with substituted phenyl 1,3,4-oxadiazole, showing promising antibacterial activity against both Gram-positive and Gram-negative organisms (Patel & Patel, 2010).
Analgesic and Anti-inflammatory Activities
Research into 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moieties has also been conducted. New derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities, with some showing potent effects in animal models. This highlights the potential pharmaceutical applications of these compounds in managing pain and inflammation (Dewangan et al., 2016).
Mechanism of Action
Target of action
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Mode of action
The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment . This variation allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .
Biochemical pathways
Oxadiazoles have shown a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , antimycobacterial , analgesic , anticonvulsant , tyrokinase inhibitor and cathepsin K inhibitor antioxidant properties.
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, oxadiazoles have shown anticancer activity, which could involve inducing apoptosis in cancer cells .
Properties
IUPAC Name |
2-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-6-fluoro-3-propylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2S/c1-2-10-25-19(26)15-11-14(21)8-9-16(15)22-20(25)28-12-17-23-18(24-27-17)13-6-4-3-5-7-13/h8-9,11,13H,2-7,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXOPLHBNILSEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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